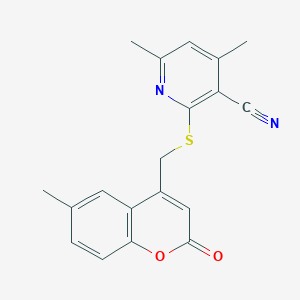![molecular formula C16H11BrO3 B3306789 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one CAS No. 929450-93-1](/img/structure/B3306789.png)
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one
Vue d'ensemble
Description
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one, also known as BMHBF, is a synthetic compound that belongs to the class of chalcone derivatives. BMHBF has gained significant interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one exerts its therapeutic effects through various mechanisms of action. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has also been shown to scavenge free radicals and inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit low toxicity. However, 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has some limitations for lab experiments, such as its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Orientations Futures
There are several future directions for the research of 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one. One potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one and to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been investigated for its use in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one and to investigate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, antioxidant, anticancer, antifungal, and antibacterial activities. 2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)15-13(7-9)20-14(16(15)19)8-10-4-2-3-5-11(10)17/h2-8,18H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMATBMIGWVIO-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306707.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3306717.png)
![2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306732.png)
![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306733.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide](/img/structure/B3306736.png)
![5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran](/img/structure/B3306742.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B3306747.png)
![4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B3306761.png)

![N~2~-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-pyridinecarboxamide](/img/structure/B3306782.png)
![2-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3306785.png)
![4-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306799.png)
![2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B3306800.png)
![2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3306809.png)